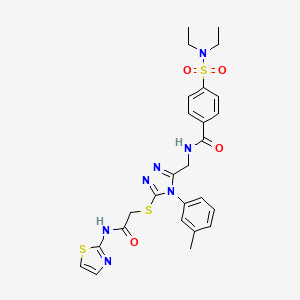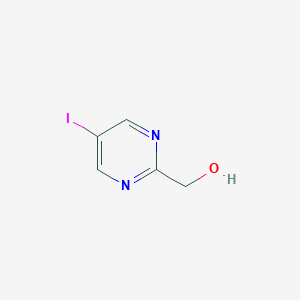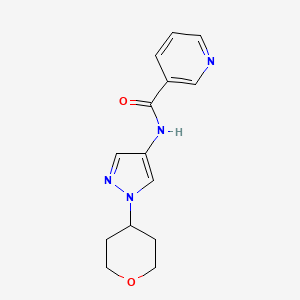![molecular formula C17H11N3O5S3 B2415508 N-(6-(metilsulfonil)benzo[d]tiazol-2-il)-5-nitrobenzo[b]tiofeno-2-carboxamida CAS No. 477548-10-0](/img/structure/B2415508.png)
N-(6-(metilsulfonil)benzo[d]tiazol-2-il)-5-nitrobenzo[b]tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[d]thiazol-2-yl is a common group in many biologically active compounds . Compounds with this group have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For example, a series of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactivity of similar compounds is often influenced by the presence of the thiazole ring and any substituents on the ring . For example, the presence of an O-alkyl moiety at position 2, 3, and 4 of the phenyl group eliminates the antimicrobial activity of the benzo[d]thiazole compounds in this series .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Actividad antioxidante
Los derivados de tiazol, que incluyen el compuesto en cuestión, se ha encontrado que exhiben actividad antioxidante . Esto los hace potencialmente útiles en la lucha contra el estrés oxidativo, un factor clave en muchas enfermedades.
Actividad analgésica
Los compuestos de tiazol también se ha encontrado que tienen propiedades analgésicas (alivian el dolor) . Esto podría hacerlos valiosos en el desarrollo de nuevos medicamentos para el manejo del dolor.
Actividad antiinflamatoria
Estos compuestos han demostrado efectos antiinflamatorios . Esto podría ser particularmente útil en el tratamiento de afecciones caracterizadas por inflamación, como la artritis o ciertas enfermedades autoinmunes .
Actividad antimicrobiana
Se ha encontrado que los derivados de tiazol poseen propiedades antimicrobianas . Esto sugiere aplicaciones potenciales en el tratamiento de diversas infecciones bacterianas.
Actividad antifúngica
Además de sus propiedades antimicrobianas, los compuestos de tiazol también han mostrado actividad antifúngica . Esto podría hacerlos útiles en el tratamiento de infecciones fúngicas.
Actividad antiviral
Los compuestos de tiazol han demostrado propiedades antivirales . Esto sugiere que podrían usarse en el desarrollo de nuevos fármacos antivirales.
Actividad antitumoral y citotóxica
Algunos derivados de tiazol han mostrado actividades antitumorales y citotóxicas prometedoras . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer.
Actividad antiulcerosa
Se han propuesto compuestos con un anillo de tiazol como inhibidores de la ureasa, que se consideran nuevos objetivos interesantes para los fármacos antiulcerosos .
Mecanismo De Acción
Target of Action
Similar compounds have been found to target cyclo-oxygenase pathways . These pathways are crucial in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain .
Mode of Action
Compounds with similar structures have been found to inhibit the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of cyclo-oxygenase pathways, which are responsible for the metabolism of arachidonic acid to prostaglandins .
Biochemical Pathways
The compound likely affects the cyclo-oxygenase pathways, specifically COX-1 and COX-2 . These pathways are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes . The inhibition of these pathways can lead to a decrease in inflammation and pain .
Result of Action
Similar compounds have been found to have significant anti-inflammatory and analgesic activities . They can also cause ulcerogenic and irritative action on the gastrointestinal mucosa .
Safety and Hazards
Direcciones Futuras
The future research directions for similar compounds often involve further exploration of their biological activities and potential applications. For example, the present study demonstrates an approach for the structural modification of hit compounds, and a novel skeleton for new anti-MERS-CoV drug research .
Propiedades
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O5S3/c1-28(24,25)11-3-4-12-14(8-11)27-17(18-12)19-16(21)15-7-9-6-10(20(22)23)2-5-13(9)26-15/h2-8H,1H3,(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYBASSAZWUXKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2415426.png)
![2-(1,1-Dioxothietan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2415427.png)
![6-ethyl 3-methyl 2-(4-ethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2415429.png)

![2-Chloro-6-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide](/img/structure/B2415434.png)


![6,6-Difluorobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2415439.png)
![4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid](/img/structure/B2415440.png)
![1-isopropyl-3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2415441.png)


![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2415447.png)
